LogP Lipophilicity of Bromobenzazepinone Isomers
The calculated octanol-water partition coefficient (LogP) for 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3951-89-1) is 2.98 [1]. A direct comparison with a closely related 7-bromo isomer of a benzazepinone (CAS 740842-84-6) reveals a LogP of 1.99, which is approximately one LogP unit lower than its 3-bromo counterpart (LogP 2.19) . This quantifiable difference confirms that the position of the bromine atom significantly alters the molecule's lipophilicity.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.98 [1] |
| Comparator Or Baseline | 7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 740842-84-6): LogP = 1.99; 3-bromo isomer: LogP = 2.19 |
| Quantified Difference | Target compound's LogP (2.98) is higher than the comparator's 1.99; the comparator's 7-bromo vs. 3-bromo isomer difference is ΔLogP = 0.2. |
| Conditions | Calculated property based on molecular structure. |
Why This Matters
This variance in LogP directly impacts the compound's solubility, membrane permeability, and chromatographic retention time, making it a distinct entity in any formulation or analytical method.
- [1] Hzbp.cn. 7-溴-3,4-二氢-1H-苯并[b]氮杂卓-5(2H)-酮, 96%. Product page. http://www.hzbp.cn/shop/82517.html. Accessed April 21, 2026. View Source
